Lidocaine hydrochloride monohydrate is a widely used local anesthetic and antiarrhythmic drug. Its clinical applications span various medical fields due to its ability to block voltage-gated sodium channels, which are crucial for the initiation and conduction of nerve impulses. The versatility of lidocaine is evident in its systemic administration for acute and chronic pain management, its role in cardiac arrhythmia suppression, and its potential in controlled drug release systems for transdermal applications123.
Lidocaine's primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to a decrease in the rate of depolarization and action potential propagation in neurons and myocardial cells. This action is responsible for its analgesic and antiarrhythmic properties. In the peripheral and central nervous systems, lidocaine silences ectopic discharges, suppresses inflammatory processes, and modulates inhibitory and excitatory neurotransmission, contributing to its antinociceptive effects1. In cardiac tissue, lidocaine reduces the inward sodium current, which decreases action potential duration and intracellular sodium and calcium activity, thereby exerting its negative inotropic and antiarrhythmic actions2. Additionally, lidocaine can induce conformational changes in the cytoskeletal protein network of human red blood cells, affecting cell shape and ion transport8.
Lidocaine has been documented to have analgesic, antihyperalgesic, and anti-inflammatory properties, making it an effective adjuvant in general anesthesia. It can reduce nociception, cardiovascular responses to surgical stress, postoperative pain, and analgesic requirements. Intravenous administration of lidocaine is part of opioid-reduced or opioid-free anesthesia protocols, which have shown to improve postoperative outcomes and patient satisfaction7.
The antiarrhythmic properties of lidocaine are particularly beneficial in the treatment of ventricular arrhythmias associated with acute myocardial infarction. Lidocaine has been shown to terminate ventricular tachycardia and suppress ventricular extrasystoles. Its use-dependent effects on conduction in canine myocardium and its ability to reduce conduction velocity are well-documented, which supports its application in managing cardiac arrhythmias56.
Lidocaine hydrochloride has been incorporated into polymer-drug complexes using deep-eutectic solvents (DESs) for controlled drug release. This novel approach allows for sustained release of the drug in a controlled manner, triggered by pH, ionic strength, and solubility of the drug in the medium. Such technology has the potential to expand the possibilities of drug delivery systems for transdermal applications3.
Lidocaine has demonstrated inhibitory and bactericidal effects on common anaerobic respiratory pathogens and strains of Hemophilus influenzae. This finding is significant in explaining the challenges in culturing specific etiologic agents from specimens obtained during fiberoptic bronchoscopic procedures or transbronchial brushing4.
At higher concentrations, lidocaine has been found to attenuate granulocyte functions, such as adhesion and reactive oxygen species (ROS) production. This suggests that lidocaine could potentially influence the immune response, which is an important consideration during regional anesthesia blocks10.
CAS No.: 127414-85-1
CAS No.: 3715-10-4
CAS No.: 67579-73-1
CAS No.: 59392-53-9
CAS No.:
CAS No.: 1239908-48-5